Cas no 282108-65-0 (<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate)

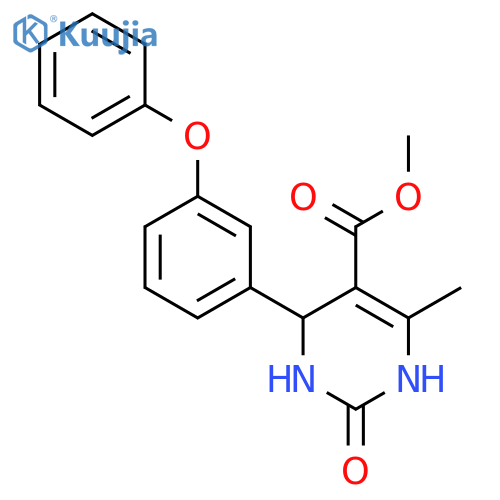

282108-65-0 structure

商品名:<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate

CAS番号:282108-65-0

MF:C19H18N2O4

メガワット:338.357224941254

MDL:MFCD00640434

CID:3055658

PubChem ID:2855322

<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate 化学的及び物理的性質

名前と識別子

-

- <br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate

- HLA10865

- SR-01000401564

- 282108-65-0

- MFCD00640434

- WAY-313018

- AKOS000655196

- MS-8161

- AKOS021984458

- STK806427

- Oprea1_846531

- CS-0328143

- SR-01000401564-1

- methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Oprea1_643857

- AE-842/34026042

- methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

- METHYL 6-METHYL-4-OXO-2-(3-PHENOXYPHENYL)-2H,3H,5H-3,5-DIAZINECARBOXYLATE

-

- MDL: MFCD00640434

- インチ: InChI=1S/C19H18N2O4/c1-12-16(18(22)24-2)17(21-19(23)20-12)13-7-6-10-15(11-13)25-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,23)

- InChIKey: UVNIIFMKAXUWHI-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC

計算された属性

- せいみつぶんしりょう: 338.12665706Da

- どういたいしつりょう: 338.12665706Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 540

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB163423-5 g |

Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate |

282108-65-0 | 5g |

€377.50 | 2023-06-23 | ||

| abcr | AB163423-10 g |

Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate |

282108-65-0 | 10g |

€482.50 | 2023-06-23 | ||

| abcr | AB163423-1 g |

Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate |

282108-65-0 | 1g |

€211.30 | 2023-06-23 | ||

| abcr | AB163423-1g |

Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate; . |

282108-65-0 | 1g |

€211.30 | 2024-06-10 | ||

| abcr | AB163423-5g |

Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate; . |

282108-65-0 | 5g |

€377.50 | 2024-06-10 | ||

| abcr | AB163423-10g |

Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate; . |

282108-65-0 | 10g |

€482.50 | 2024-06-10 |

<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

282108-65-0 (<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:282108-65-0)<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate

清らかである:99%/99%

はかる:5g/10g

価格 ($):224.0/286.0